molecular formula C15H17N B2886905 2,4,4'-Trimethyldiphenylamine CAS No. 94026-73-0

2,4,4'-Trimethyldiphenylamine

Cat. No.: B2886905
CAS No.: 94026-73-0
M. Wt: 211.308
InChI Key: LAQZTCAFWPQEQO-UHFFFAOYSA-N
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Description

Significance of Arylamine Compounds in Contemporary Chemical Science

Arylamine compounds, a class of organic molecules characterized by an amino group attached to an aromatic ring, are of fundamental importance in modern chemical science. lookchem.com Their unique electronic properties and reactivity make them versatile building blocks and key intermediates in a vast array of synthetic processes. lookchem.com They serve as essential precursors for the synthesis of numerous commercially significant products, including a wide range of dyes, pigments, and advanced polymers. lookchem.com

In the realm of medicinal chemistry, the arylamine motif is a common feature in many pharmaceutical agents and biologically active molecules. lookchem.com The ability to introduce and modify this functional group allows chemists to fine-tune the pharmacological profiles of drug candidates. Furthermore, arylamines are crucial participants in a variety of organic reactions, including electrophilic aromatic substitutions and coupling reactions, which are foundational methods for constructing complex molecular architectures. glpbio.com The development of powerful synthetic methodologies, such as the Buchwald-Hartwig amination, has further expanded the accessibility and application of arylamines in both academic and industrial research. Current time information in San Francisco, CA, US.

Overview of Substituted Diphenylamines in Research Contexts

Substituted diphenylamines are a prominent subclass of arylamines, featuring two phenyl rings linked by a nitrogen atom, with various substituents on one or both aromatic rings. These compounds are the focus of significant research due to their diverse applications. Industrially, they are widely used as intermediates in the synthesis of dyes and pharmaceuticals. sigmaaldrich.com

A significant area of application for substituted diphenylamines is as antioxidants, particularly in the production of rubber and polymer products, where they function to prevent degradation caused by heat and oxidation. sigmaaldrich.com Their inherent stability at high temperatures and low water solubility contribute to their effectiveness in these roles. Research has also explored the synthesis and characterization of substituted diphenylamines for applications in materials science. For instance, studies have investigated derivatives like 2,2'-dibromo-4,4',N-trimethyldiphenylamine in the context of creating novel boron-containing polycyclic aromatic hydrocarbons, which have potential uses in electronics. acs.org The versatility of this class of compounds continues to drive research into new synthetic methods and applications.

Scope and Research Imperatives for 2,4,4'-Trimethyldiphenylamine

This compound, also known by its synonym N-p-tolyl-2,4-xylidine, is a specific substituted diphenylamine (B1679370) that serves as a valuable intermediate in various chemical manufacturing processes. lookchem.com Its primary documented use is as a building block in the production of dyes, pigments, pharmaceuticals, and polymers. lookchem.com The strategic placement of the three methyl groups on the diphenylamine framework influences its chemical properties and reactivity, making it a tailored precursor for more complex target molecules.

While detailed spectroscopic characterizations and dedicated research studies on the unique properties of this compound are not extensively reported in publicly accessible literature, its availability from chemical suppliers underscores its utility as a research compound. sigmaaldrich.comlookchem.com The primary research imperative for this compound appears to be its application in synthetic chemistry. The synthesis of such asymmetrically substituted diphenylamines can be achieved through established organometallic cross-coupling reactions. Methodologies like the Ullmann condensation and the Buchwald-Hartwig amination provide general pathways for the formation of the crucial carbon-nitrogen bond that defines the diphenylamine structure. Current time information in San Francisco, CA, US.sigmaaldrich.com For example, the synthesis of an isomer, 2,4,6-trimethyldiphenylamine, has been reported involving an Ullmann condensation followed by hydrolysis, with its structure confirmed by spectroscopic methods including IR and NMR. utexas.eduscispace.com

Future research could focus on a more detailed exploration of the specific physical and chemical properties of this compound, which could unveil novel applications. A thorough investigation into its reactivity, electronic properties, and potential as a ligand or functional material could open new avenues for its use beyond its current role as a synthetic intermediate.

Compound Properties

PropertyValue
Common Name This compound
Synonyms N-p-Tolyl-2,4-xylidine, 2,4-dimethyl-N-(4-methylphenyl)aniline
CAS Number 94026-73-0
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQZTCAFWPQEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Trimethyldiphenylamines

Classical Approaches to Diarylamine Synthesis

The synthesis of diarylamines, including 2,4,4'-trimethyldiphenylamine, has traditionally involved several established methods. These classical routes, while foundational, often present challenges such as harsh reaction conditions and limited yields.

Deamination and Dehydrohalogenation Routes

Historically, the synthesis of diphenylamines could be achieved through deamination reactions of amines like aniline (B41778) or through the dehydrohalogenation between an amine and a halogenated aromatic compound, such as bromobenzene. google.com For instance, the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine has been accomplished through the dehydrobromination and deacylation of an acetylated product derived from either 2-methyl-4-methoxyaniline and 2,6-dimethylbromobenzene or 1-bromo-4-methoxy-2-methylbenzene and an acetylated 2,6-dimethylaniline. googleapis.comgoogle.com However, these processes are often encumbered by complex multi-step procedures and slow reaction rates. googleapis.comgoogle.com More contemporary methods offer direct deamination of primary amines under mild conditions using anomeric amide reagents, proceeding through an isodiazene intermediate. organic-chemistry.org This modern approach demonstrates significant functional group tolerance, making it applicable to a wide array of complex molecules. organic-chemistry.org

Aniline-Phenol Condensation Reactions

Another classical approach involves the condensation reaction between an aniline and a phenol (B47542). google.com For example, diphenylamine (B1679370) can be produced from phenol and aniline using gamma-alumina as a catalyst. google.comgoogle.com In some instances, an excess of phenol is used, which can be reduced in the reaction system to form a cyclohexanone (B45756). google.com This cyclohexanone then reacts with the aniline to form a Schiff base, which subsequently undergoes dehydrogenation to yield the final diphenylamine product. google.com The synthesis of various substituted diphenylamines has been successfully demonstrated using this condensation method. google.com The adsorption behavior of anilines and phenols on materials like multi-walled carbon nanotubes has been studied, which is relevant for purification and separation processes in these reactions. nih.gov

Catalytic Synthesis of Substituted Diphenylamines

Modern synthetic strategies have increasingly focused on catalytic methods to improve the efficiency, selectivity, and environmental footprint of diarylamine synthesis.

Palladium-Catalyzed Condensation Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of C-N bonds in the synthesis of arylamines. berkeley.edunih.gov These methods are valued for their ability to couple a wide range of aryl halides and pseudo-halides with nitrogen nucleophiles under relatively mild conditions. nih.gov The development of specialized ligands, such as sterically hindered phosphines, has been crucial in accelerating these reactions, even enabling the amination of aryl tosylates. berkeley.edu For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form diarylamines. acs.org This has been applied to the synthesis of complex structures, including regiodefined poly(N-arylaniline)s. berkeley.edu The choice of ligand and catalyst system is critical and can be tailored for specific substrates, including heteroaryl halides. nih.gov

A notable example is the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine, which can be prepared by reacting 2,6-dimethylcyclohexanone (B152311) with 2-methyl-4-methoxyaniline in the presence of a palladium catalyst. googleapis.comgoogle.com This process involves the removal of water and hydrogen from the reaction system to drive the reaction to completion. google.com

Role of Hydroreduction and Dehydrogenation Catalysts

Hydroreduction and dehydrogenation catalysts are pivotal in many synthetic routes to diarylamines. In the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine from 2,6-dimethylcyclohexanone and 2-methyl-4-methoxyaniline, a hydroreduction catalyst is employed. googleapis.com This catalyst can be selected from a group including Raney nickel, reduced nickel, nickel-carrying catalysts, Raney cobalt, reduced cobalt, cobalt-carrying catalysts, Raney copper, reduced copper, copper-carrying catalysts, catalysts of noble metals from Group VIII of the periodic table (such as palladium), and copper-chromium oxide catalysts. googleapis.com

A versatile method for synthesizing diarylamines involves acceptorless dehydrogenative aromatization over supported gold-palladium (Au-Pd) bimetallic nanoparticles. rsc.orgsemanticscholar.org This approach can be used for both symmetrically and unsymmetrically substituted diarylamines starting from various substrates like cyclohexylamines, anilines, and cyclohexanones. rsc.orgsemanticscholar.orgnih.gov The reaction proceeds through a complex pathway involving amine dehydrogenation, imine disproportionation, and condensation. rsc.orgsemanticscholar.org Palladium is the active component for the dehydrogenation and disproportionation steps, and its catalytic performance is significantly enhanced when alloyed with gold. rsc.orgsemanticscholar.org This catalytic system is heterogeneous and can be reused multiple times without significant loss of activity. rsc.orgsemanticscholar.org

The process is environmentally benign as it does not require an external oxidant and produces molecular hydrogen and ammonia (B1221849) as the main byproducts. rsc.orgsemanticscholar.orgnih.gov The dehydrogenation of C-C and C-N bonds is an effective strategy for creating nitrogen heteroarenes from their corresponding heterocyclic precursors. beilstein-journals.org

Optimization of Reaction Parameters: Temperature, Pressure, Stoichiometry

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of diarylamine synthesis. Machine learning and high-throughput experimentation are increasingly being used to efficiently determine the optimal conditions for chemical reactions. beilstein-journals.org

In the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine, the reaction temperature is typically maintained between 150°C and 300°C, with a preferred range of 180°C to 250°C. googleapis.com Temperatures below 150°C can lead to a reduced reaction rate, while temperatures exceeding 300°C may lower the selectivity. googleapis.com The reaction pressure is generally kept between atmospheric pressure and 0.49 MPa (4.0 kg/cm ²G). googleapis.com For instance, maintaining the internal pressure at 1.0 kg/cm ²G and the temperature at 225°C resulted in a 99.5% conversion rate and a 96.5% yield. googleapis.comgoogle.com

The molar ratio of reactants is another key parameter. For the reaction between 2,6-dimethylcyclohexanone and 2-methyl-4-methoxyaniline, the molar ratio typically ranges from 2:1 to 1:2. googleapis.com In some cases, a dropwise addition of one reactant, such as 2-methyl-4-methoxyaniline, can improve selectivity and yield. googleapis.com

The following table summarizes the optimized reaction conditions for the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine.

Table 1: Optimized Reaction Parameters for the Synthesis of 4-Methoxy-2,2',6'-trimethyldiphenylamine
ParameterValue/RangeReference
Reactants2,6-Dimethylcyclohexanone and 2-Methyl-4-methoxyaniline googleapis.comgoogle.com
Catalyst5% Pd/C googleapis.com
Temperature150°C - 300°C (Optimal: 180°C - 250°C) googleapis.com
PressureAtmospheric to 0.49 MPa (4.0 kg/cm²G) googleapis.com
Molar Ratio (Cyclohexanone:Aniline)2:1 to 1:2 googleapis.comgoogle.com
Addition MethodDropwise addition of 2-methyl-4-methoxyaniline can improve yield and selectivity. googleapis.com
Example Optimized ConditionsTemperature: 225°C, Pressure: 1.0 kg/cm²G googleapis.comgoogle.com
Resulting Conversion/Yield99.5% conversion, 96.5% yield (97.0% selectivity) googleapis.comgoogle.com

Advanced Synthetic Strategies for Trimethyldiphenylamine Isomers

The construction of the diphenylamine framework, particularly with specific alkyl substitution patterns, requires precise control over the reaction conditions and reagent selection. Modern approaches often favor one-pot reactions that combine multiple transformations into a single operational sequence, thereby enhancing efficiency and reducing waste.

A notable strategy for the synthesis of substituted diphenylamines involves a one-pot reaction that combines a dehydration and a dehydrogenation step. google.com This approach is exemplified in the synthesis of related compounds, such as 4-methoxy-2,2',6'-trimethyldiphenylamine. google.com The process typically involves the reaction of an aniline derivative with a cyclohexanone derivative. google.com

In a hypothetical application to synthesize this compound, this would involve the reaction of p-toluidine (B81030) (4-methylaniline) and 2,4-dimethylcyclohexanone (B1329789). The initial step is a dehydration reaction between the amine and the ketone to form a Schiff base intermediate. google.com This is immediately followed by a catalytic dehydrogenation of the intermediate to yield the aromatic diphenylamine structure. google.com A key aspect of this process is the continuous removal of water and hydrogen from the reaction system to drive the equilibrium towards the desired product and achieve high conversion rates. google.com

The reaction is typically carried out in the presence of a dehydrogenation catalyst. google.com Maintaining a low water content in the reaction system, ideally below 0.1%, is crucial for obtaining a high yield of the target product. google.com

Cyclohexanone and its derivatives are pivotal precursors in the synthesis of diphenylamines. google.com For the synthesis of this compound, a plausible precursor would be 2,4-dimethylcyclohexanone, which can be prepared from the hydrogenation of 2,4-dimethylphenol. googleapis.com

The reaction involves heating the cyclohexanone derivative with the corresponding aniline derivative. googleapis.com In the context of synthesizing this compound, this would be the reaction between 2,4-dimethylcyclohexanone and p-toluidine. The molar ratio of the reactants is a critical parameter, with ratios of the cyclohexanone derivative to the aniline derivative typically ranging from 2:1 to 1:2. googleapis.com The reaction temperature is also a key factor, generally maintained between 150°C and 300°C to ensure an optimal reaction rate without promoting side reactions that could lower the selectivity. google.comgoogleapis.com

The efficiency of the dehydration-dehydrogenation sequence can be significantly enhanced by the use of catalysts. While the reaction can proceed without a catalyst, the presence of an acid catalyst is preferred as it accelerates the initial dehydration step. google.com A wide range of both inorganic and organic acids can be employed for this purpose. googleapis.com

Organic acids such as benzoic acid and phthalic acid are often preferred. google.comgoogleapis.com The amount of the acid catalyst typically ranges from 0.5 to 20 wt.% based on the aniline derivative. google.comgoogleapis.com

Catalyst System ComponentTypeTypical ExamplesConcentration (wt.%)
Primary Catalyst Dehydrogenation CatalystPalladium-carbon, Raney nickel0.001-0.2 gram-atom per mole of aniline
Co-Catalyst (Dehydration) Acid CatalystBenzoic acid, Phthalic acid, p-Toluenesulfonic acid0.5 - 20
Co-Catalyst Organic AmineVaries depending on specific reactionNot specified

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product is a mixture containing the desired trimethyldiphenylamine, unreacted starting materials, catalysts, and byproducts. Therefore, a multi-step purification process is essential to isolate the product with high purity.

Distillation is a primary technique for purifying liquid organic compounds. rochester.edu For a compound like this compound, which is likely to have a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures. rochester.edu The process separates compounds based on differences in their boiling points. rochester.edu By carefully controlling the pressure and temperature, fractions containing the purified product can be collected. amrita.edu

Crystallization is another powerful purification technique, particularly for solid compounds. nih.gov The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. nih.gov The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities. A subsequent filtration and washing of the crystals yield the purified compound. In some cases, a combination of distillation followed by crystallization is used to achieve very high purity. google.comgoogleapis.com

Purification TechniquePrincipleKey Parameters
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Pressure, Temperature, Fraction collection
Melt Crystallization Purification based on the differences in the melting points of the components.Cooling rate, Sweating, Pulping
Recrystallization Purification based on differential solubility in a solvent at different temperatures.Solvent choice, Cooling rate, Concentration

Before distillation or crystallization, a preliminary workup involving extraction and filtration is typically performed. After the reaction is complete, the solid catalyst is first removed by filtration. google.comgoogleapis.com The filtrate, which contains the product and other soluble components, can then be subjected to a liquid-liquid extraction. This process involves partitioning the components between two immiscible liquid phases, typically an organic solvent and an aqueous solution. This is effective for removing inorganic salts and other water-soluble impurities.

Following extraction, the organic layer containing the product is separated, dried, and the solvent is removed, often by evaporation, to yield the crude product. Filtration may also be used at various stages, for instance, to remove solid byproducts or to collect the purified crystals after crystallization. teka.eu The choice of filter medium and filtration technique depends on the particle size and nature of the solid being removed. ligna.de

Mechanistic Investigations of Chemical Activity

Radical Scavenging Mechanisms of Diphenylamine (B1679370) Derivatives

Diphenylamine derivatives are recognized for their excellent antioxidant properties, which are largely attributed to their high dehydrogenation ability. mdpi.com The presence of a p-π conjugated effect between the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom significantly reduces the N-H bond energy, making these aromatic amines prone to hydrogen abstraction by highly reactive radicals. mdpi.com This action converts the damaging radicals into stable compounds. mdpi.com The antioxidant mechanisms of alkylated diphenylamines can, however, vary with temperature. mdpi.com

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which diphenylamine derivatives exert their antioxidant effects. vjs.ac.vnresearchgate.net In this process, the antioxidant donates a hydrogen atom to a radical species, effectively neutralizing it and breaking the chain reaction of oxidation. mdpi.com The efficiency of the HAT mechanism is largely dependent on the bond dissociation energy (BDE) of the hydrogen-donating bond; a lower BDE facilitates easier hydrogen donation to the peroxyl radical. vjs.ac.vnresearchgate.net

For aromatic amines like diphenylamine, the N-H bond is the critical site for hydrogen donation. mdpi.com The reactivity of this bond can be influenced by substituents on the aromatic rings. For instance, substituting a trifluoromethyl group at the meta positions of the phenolic rings can slightly increase the N-H BDE. vjs.ac.vn Conversely, the strategic placement of other groups can weaken the N-H bond, enhancing its reactivity in hydrogen donation while maintaining the molecule's stability. vjs.ac.vn

The HAT process is a one-step mechanism involving the transfer of a hydrogen atom (both a proton and an electron) from the antioxidant to a radical. mdpi.com This can be represented as: Ar₂NH + ROO• → Ar₂N• + ROOH

Here, Ar₂NH represents the diphenylamine derivative, and ROO• is a peroxyl radical. The reaction results in the formation of a stable aminyl radical (Ar₂N•) and a hydroperoxide. mdpi.com

Single Electron Transfer (SET) Mechanisms

Alongside HAT, the Single Electron Transfer (SET) mechanism is another crucial pathway for the antioxidant activity of diphenylamine derivatives. vjs.ac.vnresearchgate.net The SET mechanism involves the transfer of a single electron from the antioxidant molecule to a radical species, which is then typically followed by a proton transfer (SET-PT). mdpi.com The key factor governing the reactivity of the SET mechanism is the ionization potential (IE) of the antioxidant. vjs.ac.vnresearchgate.net

In the SET-PT mechanism, the antioxidant first donates an electron to the radical, forming a radical cation and an anion. This is followed by the transfer of a proton. mdpi.com Ar₂NH + ROO• → [Ar₂NH]•⁺ + ROO⁻ [Ar₂NH]•⁺ → Ar₂N• + H⁺

Another variant is the sequential proton loss electron transfer (SPLET) mechanism, where the antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical. mdpi.com The dominant pathway (SET-PT vs. SPLET) can be influenced by factors such as pH and the solvent used. mdpi.com

Substituents on the diphenylamine structure can significantly affect the IE. For example, substituting a trifluoromethyl group at the meta positions can considerably increase the IE, thereby inhibiting one-electron oxidation. vjs.ac.vn This highlights the delicate balance between the HAT and SET pathways, which can be tuned by modifying the chemical structure of the diphenylamine derivative.

Role in Mitigating Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com Diphenylamine and its derivatives play a significant role in mitigating oxidative stress by scavenging free radicals and other ROS. This protective effect helps prevent oxidative damage to cells, tissues, and vital biomolecules like lipids, proteins, and DNA. mdpi.comfrontiersin.org

The antioxidant activity of these compounds is crucial in various biological systems. For example, certain diphenylamine derivatives have shown the ability to protect neuronal cells from ferroptosis, a form of oxidative cell death, by preventing the formation of lipid, cytosolic, and mitochondrial ROS. nih.gov This protection extends to preserving mitochondrial morphology and function, which are often compromised during ferroptotic cell death. nih.gov

Studies have shown that diphenylamine can induce oxidative stress, leading to a decrease in antioxidant enzymes like superoxide (B77818) dismutase and catalase, and an increase in reactive oxygen radicals and malondialdehyde. ekb.eg However, the antioxidant properties of other diphenylamine derivatives can counteract these effects. The ability to scavenge free radicals and modulate the activity of ROS-generating enzymes is a key aspect of their role in mitigating oxidative stress. mdpi.com

Chelation and Quenching Phenomena

Beyond radical scavenging, diphenylamine derivatives can also exhibit antioxidant activity through chelation and quenching mechanisms.

Metal Ion Chelation in Oxidation Processes

Transition metal ions, such as iron (Fe) and copper (Cu), can act as catalysts in oxidation processes, promoting the formation of highly reactive radicals like the hydroxyl radical through Fenton-like reactions. mdpi.com Chelating agents can bind to these metal ions, forming stable complexes that reduce their catalytic activity. mdpi.com By sequestering metal ions, these agents act as secondary antioxidants, stabilizing the oxidized form of the metal and decreasing its redox potential. mdpi.com

Dithiocarbamate (B8719985) derivatives of diphenylamine have been synthesized and shown to form complexes with various transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). wisdomlib.org In these complexes, the dithiocarbamate ligands act as bidentate chelating agents, binding to the metal ions through their sulfur atoms. wisdomlib.org This chelating ability can be a valuable property in preventing metal-catalyzed oxidation.

The stability of the metal-ligand complexes varies depending on the metal ion and the ligand structure. mdpi.com The formation of these chelate complexes can effectively remove the metal ions from participating in detrimental oxidative reactions. science.gov

Singlet Oxygen Quenching Efficacy

Singlet oxygen (¹O₂) is a highly reactive, non-radical excited state of molecular oxygen that can cause significant oxidative damage to biological molecules. rsc.orgnih.gov Certain compounds can "quench" singlet oxygen, deactivating it and returning it to its ground triplet state (³O₂) without undergoing a chemical reaction themselves. nih.gov

Amines, including diphenylamine derivatives, have been shown to quench singlet oxygen. researchgate.net The quenching efficiency generally follows the order: tertiary amines > secondary amines > primary amines. researchgate.net This quenching process is believed to occur via a charge-transfer mechanism, where a complex is formed between the amine and singlet oxygen. researchgate.net A good correlation exists between the logarithm of the quenching rate constant and the ionization potential of the amine. researchgate.net

The interaction involves the formation of a partial charge-transfer intermediate, which facilitates the physical quenching of singlet oxygen. researchgate.net In some cases, the amine can also quench the triplet state of the photosensitizer used to generate the singlet oxygen, which needs to be accounted for when measuring quenching rates. researchgate.net The ability of diphenylamine derivatives to quench singlet oxygen provides an additional pathway for their antioxidant action, protecting systems from this particularly damaging reactive oxygen species.

Interactions with Other Chemical Species and Synergistic Effects

The antioxidant activity of 2,4,4'-Trimethyldiphenylamine can be significantly influenced by the presence of other stabilizers, a phenomenon of great industrial importance for creating highly effective antioxidant packages. Synergism often arises when two antioxidants with different mechanisms work in concert. up.ac.zanih.gov For instance, a primary antioxidant that scavenges free radicals, such as a diarylamine, can be paired with a secondary antioxidant that decomposes hydroperoxides, which are precursors to radical formation.

Research on diarylamines has shown synergistic effects when combined with other types of antioxidants. For example, combinations of aromatic amines and hindered phenols can lead to a significant improvement in antioxidant performance. mdpi.com The mechanism for this synergy often involves the regeneration of the more potent antioxidant by the other. up.ac.za For example, a less reactive antioxidant can donate a hydrogen atom to regenerate the more active one after it has scavenged a radical, allowing it to participate in further radical trapping cycles. The synergistic effect of diphenylamine with other additives is recognized as an efficient way to enhance the oxidation stability of materials like lubricating oils. mdpi.com Combinations with dithiocarbamates, particularly molybdenum dithiocarbamate (MoDTC), have also demonstrated good synergistic antioxidant effects in various applications. mdpi.com

Conversely, antagonistic effects can also occur. remedypublications.commdpi.com This can happen if the antioxidants or their byproducts react with each other to form less active species, or if one antioxidant interferes with the mechanism of another. mdpi.com For example, some studies on mixtures of phenolic compounds have shown antagonism, which can be attributed to differences in the reaction kinetics of the individual antioxidants with radicals. d-nb.info The specific interactions, whether synergistic or antagonistic, are highly dependent on the chemical nature of the components, their relative concentrations, and the operating conditions such as temperature. nih.govacs.org

Interaction Type Description Potential Mechanism
Synergism The combined effect is greater than the sum of individual effects.Regeneration of the more active antioxidant; Different antioxidant mechanisms working in parallel (e.g., radical scavenging and hydroperoxide decomposition). up.ac.zanih.gov
Antagonism The combined effect is less than the sum of individual effects.Formation of less active products through cross-reactions; Interference with the primary antioxidant mechanism. mdpi.comd-nb.info
Additive Effect The combined effect is equal to the sum of individual effects.Antioxidants act independently without interacting. mdpi.com

A key feature of the antioxidant activity of diarylamines, particularly at elevated temperatures, is their ability to form stable nitroxide radicals. This is central to their capacity to trap multiple radical species, a process that significantly extends the lifetime of the material they are protecting. nih.govacs.orgnih.gov The general mechanism involves the initial donation of a hydrogen atom from the N-H group of the diarylamine to a peroxyl radical (ROO•), forming a diarylaminyl radical (Ar₂N•). rsc.org

This aminyl radical can then react further. At elevated temperatures, it can be oxidized to a diarylnitroxide radical (Ar₂NO•). nih.govacs.org These nitroxide radicals are persistent, meaning they are relatively stable and can exist in the system for an extended period. rsc.org Their stability allows them to act as efficient scavengers for alkyl radicals (R•). The reaction between the nitroxide radical and an alkyl radical forms an alkoxyamine. nih.govwikipedia.org

This alkoxyamine is not the end of the stabilization process. It can undergo thermal decomposition, regenerating the nitroxide radical and forming other non-radical species, thus completing a catalytic cycle. nih.gov This catalytic cycle, sometimes referred to as the "Korcek cycle," is what allows a single diarylamine molecule to neutralize multiple radicals, making them highly effective high-temperature antioxidants. rsc.org

Step Reaction Description
1. H-atom donation Ar₂NH + ROO• → Ar₂N• + ROOHThe diarylamine scavenges a peroxyl radical, forming a diarylaminyl radical. rsc.org
2. Oxidation Ar₂N• + ROO• → Ar₂NO• + RO•The diarylaminyl radical is oxidized to a stable diarylnitroxide radical. nih.govacs.org
3. Radical trapping Ar₂NO• + R• → Ar₂NORThe nitroxide radical traps an alkyl radical, forming an alkoxyamine. nih.govwikipedia.org
4. Regeneration Ar₂NOR → Ar₂NO• + other productsThe alkoxyamine decomposes, regenerating the nitroxide radical to continue the catalytic cycle. nih.gov

This mechanism highlights the sophisticated role of diarylamines like this compound in polymer stabilization, where the formation and subsequent reactions of nitroxide radicals are fundamental to their prolonged protective action.

Advanced Applications in Materials Science and Industrial Chemistry

Polymer Stabilization and Antioxidant Functionality

The degradation of polymeric materials through oxidation is a significant concern that can lead to the loss of mechanical, physical, and optical properties. basf.com Antioxidants are crucial additives that interrupt these degradation processes. basf.com 2,4,4'-Trimethyldiphenylamine, as an aminic antioxidant, plays a role in preserving the physical properties and surface integrity of polymers. songwon.com

Polymers are susceptible to thermal oxidative degradation, a process initiated and accelerated by heat. This degradation involves the formation of free radicals, which can propagate chain reactions leading to a decline in the material's structural integrity. frontiersin.org Antioxidants are classified into two primary types: primary antioxidants that scavenge free radicals and secondary antioxidants that decompose hydroperoxides. basf.comuvabsorber.com

Aromatic amines, a class that includes this compound, function as highly effective primary antioxidants, or "radical scavengers." basf.com They operate by donating a hydrogen atom to terminate the chain-propagating peroxy radicals, thereby forming a stable radical that is less likely to continue the degradation cycle. This mechanism is particularly effective in inhibiting the exothermic polymerization reactions that can lead to thermal runaway. nih.gov The effectiveness of phenolic and aminic antioxidants is linked to their ability to be oxidized themselves, a property that allows them to interrupt the oxidation cascade within the polymer matrix. longchangchemical.com

Research indicates that even small concentrations of inhibitors, typically less than 1% by weight, can effectively suppress radical oxidation reactions in polymers. frontiersin.org

Exposure to ultraviolet (UV) radiation from sunlight can initiate degradation in polymers, a process known as photo-induced degradation. songwon.comrsc.org This process can lead to significant deterioration in the performance and appearance of the material. rsc.org The mechanism often involves the formation of radicals, similar to thermal oxidation, but initiated by the energy from photons. nih.gov

Stabilizers are used to protect polymers from this type of degradation. songwon.com While specialized UV absorbers and Hindered Amine Light Stabilizers (HALS) are common, aminic antioxidants also contribute to photostability. They function by scavenging the radicals formed during photo-oxidation. HALS, for instance, regenerate during their neutralization cycle and can continue to protect the material throughout its service life, also acting as primary antioxidants. songwon.com The inclusion of antioxidants can significantly enhance the photo-stability of materials by preventing the degradation pathways initiated by light exposure. rsc.org

To achieve comprehensive stabilization, polymers are often formulated with a blend of additives. adeka-pa.eu The performance of this compound is often enhanced when used in synergistic combinations with other types of stabilizers. basf.com

Primary antioxidants like aromatic amines are frequently paired with secondary antioxidants, such as phosphites or thioesters. basf.comuvabsorber.com This combination provides optimal stabilization across the polymer's lifecycle. songwon.com

Primary Antioxidants (e.g., this compound): Act as radical scavengers, protecting the final product during its service life. songwon.com

Secondary Antioxidants (e.g., Phosphites): Decompose hydroperoxides, which are unstable intermediates in the oxidation process. uvabsorber.com They are particularly effective at the high temperatures of melt processing and also protect the primary antioxidant from degradation. basf.comuvabsorber.com

This synergistic approach ensures both processing stability and long-term thermal stability. adeka-pa.eu The phosphites protect the polymer's color and integrity during manufacturing, while the aminic antioxidant provides long-term protection against degradation in the final product. songwon.comuvabsorber.com

Table 1: Synergistic Antioxidant Systems in Polymer Stabilization

Antioxidant Type Function Stabilization Stage
Primary (e.g., Aminic) Radical Scavenger Service Life

| Secondary (e.g., Phosphite) | Peroxide Decomposer | Processing |

Role as Intermediates in Fine Chemical Synthesis

Beyond its role in polymer protection, this compound is a valuable intermediate in organic synthesis. lookchem.com Its aromatic structure and reactive sites allow it to serve as a building block for a variety of specialty chemicals, including dyes, pigments, and other complex organic compounds. lookchem.comindiamart.com

Aromatic amines are foundational components in the synthesis of many synthetic colorants. lookchem.comunb.ca this compound can be used as a precursor in the production of azo dyes and other classes of colorants. ekb.eg The synthesis of azo dyes typically involves a two-step process:

Diazotization: An aromatic amine is converted into a diazonium salt at low temperatures (0–5 °C) using a source of nitrous acid. ekb.eg

Coupling: The resulting diazonium salt is reacted with a coupling component, which can be another aromatic amine or a phenol (B47542), to form the final azo compound, characterized by the -N=N- functional group. unb.caekb.eg

The specific structure of the amine and the coupling agent determines the final color and properties of the dye. unb.ca Diphenylamine (B1679370) derivatives are also used in the synthesis of other dye types, such as fluoran-based leuco dyes, which are used in applications like carbonless copy paper. epdf.pub The incorporation of structures derived from this compound can influence the shade, stability, and fastness properties of the final pigment. lookchem.comresearchgate.net

The term "specialty chemicals" refers to a broad category of compounds produced for specific end-uses, including pharmaceuticals, agricultural chemicals, and materials for high-tech applications. oceanicpharmachem.com The synthesis of these products often involves the construction of complex molecules from simpler, readily available intermediates. oceanicpharmachem.com

This compound serves as such an intermediate. lookchem.com Its chemical structure can be modified through various reactions to create new chemical entities with desired properties. lookchem.com For example, it can be a building block in the synthesis of more complex molecules for materials science or other specialized fields. lookchem.comcynorlaboratories.com The development of custom chemicals is crucial for innovation in numerous sectors, including plastics, cosmetics, and pharmaceuticals, where intermediates like fatty acid chlorides and aromatic amines are essential starting materials. vandemark.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Hindered Amine Light Stabilizers (HALS)
Phosphites
Thioesters
Azo Dyes
Fluoran Dyes
Leuco Dyes
Diazonium Salts

Emerging Applications in Catalysis and Bioisosterism

The versatility of the this compound scaffold extends beyond its established roles, with ongoing research exploring its potential in more advanced and specialized fields such as catalysis and bioisosteric drug design. These emerging applications leverage the unique electronic and structural characteristics of the molecule to address contemporary challenges in chemical synthesis and medicinal chemistry.

Development of Novel Ligands for Catalytic Processes

The core structure of this compound, featuring a diarylamine backbone, provides a robust platform for the design of novel ligands for various catalytic processes. The nitrogen atom, with its lone pair of electrons, and the tunable electronic properties of the aryl rings make it an attractive candidate for coordination with transition metals.

Research in this area focuses on the synthesis of derivatives of this compound that can act as ligands in catalysis. For instance, palladium-catalyzed reactions are crucial in organic synthesis for forming carbon-nitrogen (C-N) bonds. The development of efficient ligands is paramount for the success of these transformations, particularly when dealing with sterically hindered substrates. While direct studies on this compound as a ligand are not extensively documented in the provided results, the broader class of diarylamines is central to this field. For example, the use of a combination of a palladium source like Pd(OAc)2 and a phosphine (B1218219) ligand such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) has proven effective in the synthesis of sterically congested triarylamines from diarylamines. lookchem.com This highlights the potential for appropriately functionalized this compound derivatives to serve as or be precursors to effective ligands in similar catalytic systems.

The synthesis of related structures, such as 4-methoxy-2,2',6'-trimethyldiphenylamine, often employs palladium catalysts, underscoring the interaction between diphenylamine derivatives and transition metals. google.comgoogleapis.com In these processes, palladium-on-carbon or other supported palladium catalysts are frequently used. google.comgoogleapis.com The development of tetradentate ligands from diphenylamine for complexing with metals further illustrates the utility of this chemical scaffold in creating sophisticated catalytic architectures. science.gov

Catalyst System ComponentRole in CatalysisRelevant Compound Class
Palladium (Pd)Active metal center for cross-coupling reactionsTransition Metals
Phosphine Ligands (e.g., SPhos)Stabilize and activate the metal center, influence reactivity and selectivityOrganophosphorus Compounds
DiarylaminesSubstrates or ligand precursors in C-N bond formationAromatic Amines

Bioisosteric Applications in Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. slideshare.netnih.govwikipedia.org The diphenylamine scaffold, including this compound, presents interesting possibilities for bioisosteric replacement in drug design.

The core principle of bioisosterism is to modify a lead compound to improve its drug-like properties without drastically altering the interactions with its biological target. nih.govestranky.sk This can involve modulating factors like lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.gov While direct applications of this compound as a bioisostere are not explicitly detailed, the underlying diphenylamine structure is relevant. For instance, the replacement of a single atom or a functional group within a drug candidate can lead to significant improvements. wikipedia.org

The concept of replacing a phenyl ring with a different aromatic or even a non-aromatic ring system to alter properties is a common bioisosteric strategy. slideshare.net The diphenylamine unit itself can be considered as a larger, more complex scaffold that could potentially mimic or replace other diaryl structures in bioactive molecules. The substitution pattern on the phenyl rings, as seen in this compound, allows for fine-tuning of steric and electronic properties, which is a key aspect of bioisosteric design. nih.gov For example, the replacement of hydrogen with a methyl group can influence the molecule's conformation and interaction with a biological target.

Recent advancements in computational chemistry and deep learning are further expanding the possibilities for identifying novel bioisosteric replacements, moving beyond traditional, database-driven methods to generate new chemical entities with optimized properties. arxiv.org

Bioisosteric StrategyObjectiveExample Replacement
Functional Group ReplacementImprove metabolic stability, potency, or selectivity.Ester to Amide wikipedia.org
Ring System ExchangeAlter solubility, lipophilicity, or target interaction.Phenyl to Heterocycle slideshare.net
Atom SubstitutionBlock metabolic sites or fine-tune electronic properties.Hydrogen to Fluorine wikipedia.org

Environmental Chemistry and Degradation Pathways

Environmental Fate Processes of Diphenylamine (B1679370) Compounds

Diphenylamine and its derivatives are subject to several environmental processes that determine their distribution and longevity in various environmental compartments. Due to their hydrophobic nature, SDPAs tend to associate with particulate matter and soil rather than remaining in water. canada.ca

The mobility of diphenylamine compounds in the environment is largely controlled by their adsorption to soil and sediment. Due to their generally hydrophobic character, SDPAs are primarily found associated with sediments, suspended particles, and soil. canada.ca The adsorption process involves both physical interactions, such as van der Waals forces, and chemical bonding (chemisorption) with the solid matrix. osti.gov

The mobility of the parent compound, diphenylamine, has been shown to vary from mobile to slightly mobile depending on the soil composition, with adsorption coefficients (Kads) ranging from 13.79 in loam to 151.57 in clay soil. researchgate.net Factors like soil pH can also influence adsorption; for instance, the maximum adsorption capacity for diphenylamine on a molecularly imprinted polymer was observed at pH 4, decreasing as the pH increased. rsc.org For substituted diphenylamines, their structure, particularly the presence of alkyl groups as in 2,4,4'-Trimethyldiphenylamine, influences their hydrophobicity and thus their tendency to adsorb to organic matter in soil and sediment, which limits their potential for leaching into groundwater. canada.ca

ParameterSoil TypeValueMobility Interpretation
Adsorption Coefficient (Kads) for Diphenylamine Loamy Sand21.43Mobile
Loam13.79Mobile
Clay Soil151.57Slightly Mobile

Data sourced from a review on diphenylamine and its derivatives in the environment. researchgate.net

Photodecomposition, or photolysis, is a significant degradation pathway for diphenylamine compounds, particularly in the atmosphere and surface waters. The parent compound, diphenylamine, is susceptible to degradation by photochemically-produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 1.9 hours for this reaction. nih.gov Irradiation of diphenylamine in the presence of nitrate (B79036) esters can lead to the formation of 2-nitro- and 4-nitrodiphenylamine. cdnsciencepub.com

The primary mechanisms of photodegradation are thought to involve dehalogenation (for halogenated derivatives), oxidative cleavage, and hydroxylation. researchgate.net For some substituted diphenylamines, photodegradation in the air is expected to be rapid, limiting their atmospheric transport. ospar.org The process is influenced by environmental conditions, and photolysis is generally faster in summer than in winter in natural water systems. researchgate.net

The tendency of a chemical to move from soil or water into the air is described by its volatility. For many substituted diphenylamines, vapor pressures and Henry's Law constants are low, indicating that volatilization from water and moist soil is not a major environmental fate process. canada.ca Consequently, long-range atmospheric transport for the general class of SDPAs is not expected. canada.ca

However, for the parent diphenylamine, volatilization from moist soil surfaces is considered an important fate process. nih.gov While direct data for this compound is scarce, its alkyl substituents would likely influence its volatility compared to the parent compound. Some studies on related compounds like nonylphenols suggest that water-to-air volatilization can be a source to the atmosphere, especially in coastal and urban areas. researchgate.net

Microbial Degradation of Substituted Diphenylamines

Microbial breakdown is a crucial process for the ultimate removal of diphenylamine compounds from the environment. Several bacterial strains have been isolated that can use diphenylamine as their sole source of carbon, nitrogen, and energy. nih.gov The degradation pathways typically involve the enzymatic breakdown of the stable aromatic ring structures.

The initial step in the aerobic microbial degradation of diphenylamine is catalyzed by multicomponent ring-hydroxylating dioxygenases. nih.gov These enzymes introduce two oxygen atoms onto one of the aromatic rings. For example, Burkholderia sp. strain JS667 transforms diphenylamine to aniline (B41778) and catechol through dioxygenation at the 1,2 position of an aromatic ring. nih.gov Similarly, Pseudomonas putida strain DPA1 utilizes a biphenyl (B1667301) dioxygenase to carry out the same initial transformation. frontiersin.org

Following this initial step, the resulting aniline is further oxidized to catechol by an aniline dioxygenase. frontiersin.org Other enzymes that have been found to be induced during diphenylamine degradation include cytochrome P450, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase, indicating a complex enzymatic system is involved in the complete breakdown of the molecule. jetir.org These dioxygenases and hydroxylases are key to breaking the stability of the aromatic structure, making the compound accessible to further degradation. mdpi.com

EnzymeFunction in Diphenylamine DegradationBacterial Strain Example
Ring-hydroxylating dioxygenase Initial attack on the aromatic ring, converting diphenylamine to aniline and catechol.Burkholderia sp. strain JS667 nih.gov
Biphenyl dioxygenase Catalyzes the transformation of diphenylamine to aniline and catechol.Pseudomonas putida strain DPA1 frontiersin.org
Aniline dioxygenase Transforms the intermediate aniline into catechol.Pseudomonas putida strain DPA1 frontiersin.org
Catechol 1,2-dioxygenase Involved in the ortho-cleavage of the catechol ring.Stenotrophomonas DL18 jetir.org
Catechol 2,3-dioxygenase Involved in the meta-cleavage of the catechol ring.Stenotrophomonas DL18 jetir.org

Once catechol is formed as a central intermediate, the aromatic ring is opened through a process called ring fission. This can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.org The meta-cleavage pathway is a common strategy employed by bacteria to degrade aromatic compounds. nih.gov

In this pathway, the enzyme catechol 2,3-dioxygenase cleaves the catechol ring at a position adjacent to the two hydroxyl groups. nih.gov This action produces a linear, unsaturated aldehyde, 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then further metabolized through a series of enzymatic reactions, ultimately leading to compounds like pyruvate (B1213749) and acetaldehyde, which can enter the central metabolic cycles of the bacterium, such as the TCA cycle. frontiersin.orgnih.gov The genes for these meta-cleavage pathways are often located on mobile genetic elements like plasmids, which may contribute to the evolution and spread of degradation capabilities among different bacterial species. nih.govnih.gov The presence and activity of both ortho- and meta-cleavage enzymes have been observed in bacteria degrading diphenylamine, suggesting that some organisms can utilize both pathways to mineralize the compound. jetir.org

Bacterial Strains and Consortia in Bioremediation

Several bacterial species have been identified for their ability to degrade diphenylamine (DPA), the parent compound of this compound. These microorganisms are often isolated from contaminated sites and utilize DPA as a source of carbon, nitrogen, and energy. nih.govnih.gov The degradation process typically involves the enzymatic breakdown of the aromatic rings.

Burkholderia sp. strain JS667, for instance, has been shown to aerobically degrade DPA. nih.govnih.gov The degradation pathway in this strain is initiated by a multicomponent ring-hydroxylating dioxygenase, which converts DPA to aniline and catechol. nih.govnih.gov The aniline and catechol are then further metabolized through established degradation pathways. nih.govnih.gov The genes responsible for DPA degradation in Burkholderia sp. JS667 appear to have evolved through the recruitment of gene clusters encoding for dioxygenase and aniline degradation. nih.gov During the induction of DPA degradation in this strain, aniline accumulates transiently before being further degraded, indicating it is a key intermediate in the pathway. nih.govresearchgate.net

Pseudomonas species are also prominent in the degradation of aromatic compounds, including DPA and its derivatives. frontiersin.org A Pseudomonas putida strain, isolated from a wastewater disposal site, was found to efficiently degrade DPA, utilizing it as a carbon and nitrogen source. frontiersin.org The degradation in this strain also proceeds through the formation of aniline and catechol. frontiersin.org The initial step is catalyzed by a biphenyl dioxygenase, which is a novel DPA dioxygenase. frontiersin.org Furthermore, Pseudomonas putida mt-2 has been shown to adapt to grow on aromatic amines like aniline and toluidines, which are structurally related to the potential degradation products of this compound. microbiologyresearch.org In adapted strains, these amines are oxidatively deaminated to catechols, which are then processed through a meta-cleavage pathway. microbiologyresearch.org

The genus Rhodococcus is well-known for its broad metabolic capabilities, including the degradation of various aromatic hydrocarbons. iwaponline.comresearchgate.netjmb.or.krasm.orgdntb.gov.ua Strains of Rhodococcus have been shown to degrade a wide array of aromatic compounds, and while specific studies on this compound are lacking, their known catabolic versatility suggests they could potentially be involved in its bioremediation. jmb.or.krdntb.gov.ua

It is important to note that while these studies on DPA provide a likely model for the biodegradation of this compound, the presence and position of the methyl groups on the phenyl rings could influence the rate and pathway of degradation. The methyl groups may affect the substrate specificity of the degrading enzymes or lead to the formation of different intermediates.

Table 1: Bacterial Strains Involved in the Bioremediation of Diphenylamine and Related Aromatic Amines
Bacterial Strain/GenusDegraded Compound(s)Key Degradation Pathway/IntermediatesReference
Burkholderia sp. JS667Diphenylamine (DPA)Dioxygenation to aniline and catechol nih.govnih.gov
Pseudomonas putidaDiphenylamine (DPA)Formation of aniline and catechol via biphenyl dioxygenase frontiersin.org
Pseudomonas putida mt-2Aniline, m- and p-toluidine (B81030)Oxidative deamination to catechols, meta-cleavage pathway microbiologyresearch.org
Rhodococcus sp.Various aromatic hydrocarbons (e.g., benzene (B151609), toluene, naphthalene)Central pathways often involving catechol formation and ring cleavage iwaponline.comresearchgate.netjmb.or.krasm.orgdntb.gov.ua

Chemical Transformation and Hydrolysis in Aquatic Systems

The fate of this compound in aquatic environments is also influenced by abiotic processes such as hydrolysis. The stability of the molecule under different pH conditions and the potential for hydrolysis of its derivatives are key factors in determining its persistence and transformation in water.

Abiotic Degradation Under Varying pH Conditions

Studies on the parent compound, diphenylamine (DPA), indicate that it is relatively stable to hydrolysis at environmentally relevant pH values. researchgate.net Specifically, DPA has been found to be substantially stable to hydrolysis at pH 5, 7, and 9. researchgate.net This suggests that abiotic hydrolysis is not a major degradation pathway for the core structure of diphenylamine under typical environmental conditions. Substituted diphenylamines are generally considered to be persistent in the environment. canada.ca

While specific hydrolysis data for this compound are not available, it is expected to exhibit similar stability to DPA. The C-N-C bond linking the two phenyl rings is generally resistant to hydrolysis. However, extreme pH conditions and the presence of other reactive species could potentially lead to degradation. For example, the oxidation of DPA can be influenced by acidity, with the formation of N-phenyl-p-benzoquinoneimine as a primary product, which then undergoes acid-catalyzed hydrolysis at pH values below 2.5.

Dissociation and Ester Hydrolysis of Related Derivatives

The dissociation of diphenylamine derivatives is influenced by the nature and position of substituents on the aromatic rings. The nitrogen atom in the diphenylamine structure has a lone pair of electrons and can be protonated in acidic conditions. The basicity of the nitrogen, and thus the dissociation constant (pKa) of its conjugate acid, will be affected by the electronic effects of the methyl groups in this compound. Generally, alkyl groups are electron-donating, which would be expected to increase the basicity of the amine compared to the unsubstituted DPA.

Ester derivatives of compounds related to this compound can undergo hydrolysis, which is a significant transformation pathway. The hydrolysis of esters can be catalyzed by both acids and bases. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with a strong acid in the presence of water. The equilibrium can be shifted towards the products (a carboxylic acid and an alcohol) by using an excess of water.

Base-catalyzed hydrolysis (saponification): This reaction is irreversible and involves heating the ester with a strong base, such as sodium hydroxide. The products are the salt of the carboxylic acid and an alcohol. libretexts.org

The rate of hydrolysis of ester derivatives of substituted diphenylamines would be influenced by the electronic and steric effects of the substituents on the phenyl rings. For N-phenylacetamide derivatives, the reactivity in alkaline hydrolysis has been correlated with the electrostatic potential at the carbonyl carbon atom. acs.org While no specific studies on the ester hydrolysis of this compound derivatives were found, the general principles of ester hydrolysis would apply. The presence of methyl groups could influence the rate of hydrolysis through their electronic and steric effects.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of 2,4,4'-Trimethyldiphenylamine from various matrices. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented.

The fragmentation pattern of an amine is characteristic and provides a molecular fingerprint for identification. For aliphatic amines, a key fragmentation pathway is the α-cleavage of an alkyl radical, which is the predominant mode of fragmentation. youtube.com The molecular ion peak for a monoamine will be an odd number. jocpr.com

In the case of this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways for aromatic amines involve the loss of substituents from the aromatic rings and cleavage of the C-N bond. For alkyl-substituted diphenylamines, a prominent fragmentation is the cleavage of a methyl group, leading to a stable tropylium-like ion.

A predicted fragmentation pattern for this compound would likely involve the following key fragments:

Molecular Ion [M]•+ : The intact molecule with one electron removed.

[M-15]+ : Loss of a methyl radical (•CH₃), which is a common fragmentation for methylated aromatic compounds, leading to a stable benzylic cation.

Further Fragmentation : Subsequent loss of other methyl groups or cleavage of the aromatic rings.

The retention time in gas chromatography is dependent on several factors, including the column type, temperature program, and carrier gas flow rate. researchgate.net For a compound like this compound, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane stationary phase, would typically be used.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment
211 [C₁₅H₁₇N]⁺ (Molecular Ion)
196 [C₁₄H₁₄N]⁺ (Loss of CH₃)
181 [C₁₃H₁₁N]⁺ (Loss of 2xCH₃)
167 [C₁₂H₉N]⁺ (Loss of 3xCH₃)

High-Performance Liquid Chromatography (HPLC) for Trace Detection

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds, making it suitable for the analysis of this compound, especially at trace levels.

The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For aromatic amines like this compound, reversed-phase HPLC is a common approach. sielc.comresearchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.commdpi.com

The choice of mobile phase composition is critical for achieving good separation of isomeric compounds. nsf.gov For the separation of substituted diphenylamines, an isocratic mobile phase of acetonitrile and water is often effective. sielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector. machinerylubrication.com The selection of the detection wavelength is crucial for sensitivity and should correspond to a wavelength where the analyte has maximum absorbance. researchgate.net Aromatic amines typically exhibit strong UV absorbance, and a wavelength in the range of 254 nm is often used for their detection. nsf.gov For enhanced sensitivity in trace analysis, a diode-array detector (DAD) can be employed to obtain the full UV spectrum of the eluting peak, confirming the compound's identity. machinerylubrication.com

Table 2: Typical HPLC Parameters for the Analysis of Substituted Diphenylamines

Parameter Value
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 85:15 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient or controlled (e.g., 30 °C)

Applications in Environmental and Process Monitoring

Substituted diphenylamines, including compounds structurally related to this compound, are used as antioxidants in industrial lubricants and rubber products. stle.orgacs.orgnih.govresearchgate.net As a result, they can be released into the environment through various pathways, including wastewater discharge and leaching from products. acs.orgresearchgate.net Chromatographic techniques are therefore essential for monitoring their presence in environmental matrices such as water, sediment, and biosolids. acs.orgresearchgate.net

In industrial settings, the monitoring of antioxidant levels in lubricants is crucial for assessing the remaining useful life of the oil and preventing equipment failure. machinerylubrication.comlubesngreases.comfluitec.com HPLC and GC-MS methods can be employed for the routine analysis of lubricant samples to track the depletion of diphenylamine (B1679370) antioxidants. machinerylubrication.comresearchgate.net This allows for timely oil changes or replenishment of additives, ensuring optimal performance and longevity of machinery. stle.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule. The key parameters obtained from a ¹H-NMR spectrum are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Chemical Shift (δ) : The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the proton. Protons in different chemical environments will have different chemical shifts. oregonstate.edulibretexts.orgchemistrysteps.com

Integration : The area under a signal, which is proportional to the number of protons giving rise to that signal.

Multiplicity : The splitting of a signal into multiple peaks due to the influence of neighboring protons. The n+1 rule is often used to predict the multiplicity, where n is the number of equivalent neighboring protons.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the two phenyl rings. rsc.org The methyl protons at the 2- and 4,4'- positions will have different chemical shifts due to their different electronic environments. The N-H proton of the secondary amine will typically appear as a broad singlet. msu.edu

Based on the known chemical shifts of similar compounds like diphenylamine and its methylated derivatives, a predicted ¹H-NMR spectrum for this compound can be constructed. rsc.orgchemicalbook.comhmdb.ca

Table 3: Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons 6.8 - 7.3 Multiplet 8H
N-H Proton ~5.6 Broad Singlet 1H
4'-Methyl Protons ~2.3 Singlet 6H
2-Methyl Proton ~2.1 Singlet 3H

The coupling constants (J values) between adjacent aromatic protons would typically be in the range of 6-8 Hz for ortho coupling. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Delineation

¹³C-NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. For this compound, one would expect to observe distinct signals for each unique carbon atom. The chemical shifts (δ) are influenced by the electron density around the carbon nucleus.

Aromatic Carbons: The aromatic carbons would typically resonate in the downfield region of the spectrum (approximately 110-150 ppm). Carbons directly bonded to the nitrogen atom (C-1 and C-1') would be shifted further downfield due to the deshielding effect of the nitrogen. Carbons bearing methyl groups (C-2, C-4, C-4') would also have characteristic shifts.

Methyl Carbons: The three methyl carbons (-CH₃) would appear in the upfield region of the spectrum (typically 15-25 ppm). The methyl group at the C-2 position might show a slightly different chemical shift compared to the methyl groups at the C-4 and C-4' positions due to its ortho position relative to the amine bridge.

Hypothetical ¹³C-NMR Data for this compound

Carbon Position Expected Chemical Shift Range (ppm)
Methyl Carbons (C2-CH₃, C4-CH₃, C4'-CH₃) 15 - 25
Aromatic CH 110 - 135
Aromatic C-N (C1, C1') 140 - 150
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, helping to assign their positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Secondary Amine) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (Methyl) Stretching 2850 - 3000
Aromatic C=C Stretching 1500 - 1600
C-N Stretching 1250 - 1360

The pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region could also provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₅H₁₇N), the molecular weight is 211.30 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule (the molecular ion) would be expected at a mass-to-charge ratio (m/z) of 211.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for diphenylamines involve cleavage of the C-N bond or loss of methyl groups. The observation of fragment ions corresponding to the loss of a methyl group (M-15, m/z 196) or other characteristic fragments would help to confirm the structure. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition of the molecular ion and its fragments, further validating the molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Diphenylamine and its derivatives typically exhibit strong absorption bands in the UV region. The spectrum of this compound would be expected to show absorptions characteristic of the diphenylamine chromophore, which are influenced by the methyl substituents. These methyl groups, acting as auxochromes, might cause a slight bathochromic shift (shift to longer wavelength) and/or hyperchromic effect (increase in absorption intensity) compared to unsubstituted diphenylamine.

Integrated Spectroscopic Approaches for Comprehensive Structural Assignments

The definitive structural confirmation of this compound cannot be achieved by any single technique. A comprehensive assignment requires the integration of data from all the aforementioned spectroscopic methods.

The process would involve:

Determining the molecular formula from MS data.

Identifying the key functional groups (N-H, aromatic rings, methyl groups) using IR spectroscopy.

Mapping the carbon skeleton and identifying the number of unique carbons with ¹³C-NMR.

Using 2D-NMR techniques (COSY, HSQC, and HMBC) to piece together the molecular puzzle, connecting protons to their adjacent protons, protons to their directly attached carbons, and establishing long-range connectivity to build the complete molecular structure.

Correlating the electronic transitions observed in the UV-Vis spectrum with the confirmed conjugated system of the molecule.

By systematically combining the information from each of these high-resolution spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Future Research Directions and Unexplored Avenues

Development of Green Synthesis Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthesis methods for compounds like 2,4,4'-Trimethyldiphenylamine. Future research should prioritize the creation of "green" synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous substances compared to traditional methods.

Key research avenues include:

Catalytic Systems: Investigating novel catalysts, such as heterogeneous or biocatalysts, to improve reaction efficiency and selectivity. This would allow for easier separation of the catalyst from the product, reducing purification steps and solvent use.

Alternative Solvents: Exploring the use of greener solvents like supercritical fluids (e.g., CO2), ionic liquids, or water to replace volatile and often toxic organic solvents.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products. This aligns with one of the core principles of green chemistry.

Renewable Feedstocks: Researching the possibility of synthesizing this compound or its precursors from renewable biomass sources instead of petroleum-based starting materials.

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling techniques offer a powerful, non-experimental approach to predict and understand the behavior of chemical compounds. For this compound, these methods can accelerate discovery and provide insights that are difficult to obtain through laboratory work alone. ucsf.edu

Future computational studies could focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate the electronic structure, optimal geometry, and spectroscopic properties of the molecule. mit.eduscifiniti.com This can help predict its reactivity and potential interactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in different environments (e.g., in various solvents or near a surface) to understand its conformational flexibility and intermolecular interactions. scifiniti.commdpi.com

Property Prediction (QSPR): Developing Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure of this compound and its potential derivatives with physical, chemical, and biological properties. ntnu.no This can guide the design of new molecules with desired characteristics.

Table 1: Potential Computational Research Areas for this compound

Research Area Technique Objective
Electronic Properties Density Functional Theory (DFT) Predict reactivity, stability, and spectroscopic signatures.
Conformational Analysis Molecular Dynamics (MD) Simulate movement and flexibility to understand spatial arrangement.
Property Forecasting Quantitative Structure-Property Relationship (QSPR) Correlate structure with function to guide new designs.

Novel Derivatization and Functionalization Strategies

Modifying the core structure of this compound through derivatization and functionalization can unlock a wide range of new properties and applications. sigmaaldrich.com This involves strategically adding new chemical groups to the molecule. magritek.com

Unexplored research avenues include:

C-H Bond Functionalization: Developing methods for the direct activation and functionalization of the carbon-hydrogen bonds on the aromatic rings. This advanced technique allows for the addition of new functionalities with high precision and efficiency, avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Targeted Substitution: Exploring electrophilic or nucleophilic substitution reactions to add functional groups (e.g., nitro, halogen, cyano, or carboxylic acid groups) at specific positions on the phenyl rings to tune the electronic and steric properties.

N-Functionalization: Modifying the amine nitrogen to create new derivatives. This could involve alkylation, acylation, or reaction with other electrophiles to alter solubility, reactivity, and coordinating ability.

Polymer Grafting: Investigating methods to attach this compound as a functional end-group or side-group on polymer chains, potentially imparting new electronic or antioxidant properties to the base polymer. magritek.com

Advanced Applications in Smart Materials and Nanotechnology

The unique electronic and structural characteristics of this compound and its derivatives could be harnessed in the fields of smart materials and nanotechnology. Smart materials are designed to respond to external stimuli like light, heat, or an electric field, while nanotechnology involves manipulating matter at the atomic and molecular scale. researchgate.netmdpi.com

Potential future applications to be researched:

Chromogenic Materials: Investigating derivatives of this compound for use in electrochromic or photochromic systems. ongreening.com The diarylamine structure is a common feature in molecules that can change color upon oxidation or exposure to light, making it a candidate for smart windows or displays.

Organic Electronics: Exploring the potential of functionalized this compound as a hole-transport material in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics.

Functional Nanoparticles: Using the molecule as a building block or surface-modifying agent for nanoparticles. nih.gov For instance, it could be incorporated into polymeric nanoparticles for drug delivery or used to create functionalized carbon nanotubes for use in composites or sensors. nih.govmdpi.com

Molecular Sensors: Designing derivatives that can selectively bind to specific ions or molecules, leading to a detectable change in their optical or electronic properties. This could form the basis for new chemical sensors.

In-depth Environmental Impact and Sustainable Management Strategies

A comprehensive understanding of the environmental fate and toxicological profile of this compound is crucial for its responsible use. Future research must focus on creating a complete picture of its lifecycle and developing strategies for sustainable management. routledge.comiccrom.org

Key areas for investigation:

Ecotoxicology: Conducting thorough studies on the toxicity of the compound to a range of non-target organisms, including aquatic life, soil microbes, and plants. nih.gov

Biodegradation Pathways: Identifying the mechanisms by which this compound breaks down in the environment. This includes studying its persistence in soil and water and identifying any potentially harmful degradation products. mdpi.com

Bioaccumulation Potential: Assessing the likelihood of the compound accumulating in the tissues of living organisms, which could lead to its magnification up the food chain.

Lifecycle Assessment (LCA): Performing a full LCA to quantify the environmental impact associated with the compound's production, use, and disposal. This data is essential for developing sustainable management practices. iccrom.org

Remediation Technologies: In the event of environmental contamination, research into effective remediation strategies, such as bioremediation or advanced oxidation processes, would be necessary.

Table 2: Proposed Environmental Research Framework

Research Focus Key Questions Desired Outcome
Ecotoxicity What are its effects on key environmental species? Establish safe concentration limits.
Environmental Fate How quickly does it degrade in soil and water? What does it turn into? Predict environmental persistence and risk.
Bioaccumulation Does it build up in organisms over time? Assess food chain risks.

Q & A

Q. How does photostability impact the compound’s utility in optoelectronic applications?

  • Methodology : Conduct accelerated aging under UV light (254 nm). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS to identify photoproducts. Compare with control samples stored in dark conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.